

Foreword: The Strategic Value of the Substituted Isoquinoline Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Methoxyisoquinolin-3-amine**

Cat. No.: **B1611324**

[Get Quote](#)

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, from natural alkaloids to synthetic pharmaceuticals.^[1] Its unique electronic and steric properties make it an ideal template for engaging with a wide array of biological targets. The strategic functionalization of this core is paramount in modern drug discovery. This guide focuses on a particularly valuable derivative: **1-methoxyisoquinolin-3-amine**. The presence of a methoxy group at the C1 position and an amino group at the C3 position creates a molecule with a distinct reactivity profile, offering a versatile platform for the synthesis of novel chemical entities. This document serves as a technical deep-dive for researchers, chemists, and drug development professionals, elucidating the core chemical properties, synthesis, reactivity, and potential applications of this important building block.

Core Physicochemical and Structural Characteristics

1-Methoxyisoquinolin-3-amine is a heterocyclic aromatic amine. The interplay between the electron-donating methoxy and amino groups and the electron-withdrawing nature of the isoquinoline nitrogen atom dictates its chemical behavior.

Identity and Physical Properties

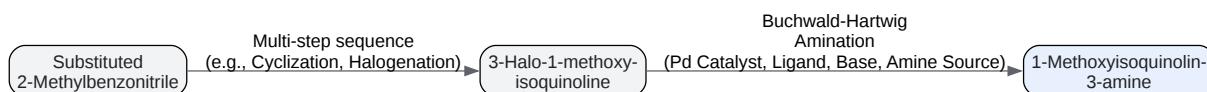
A summary of the key identifying and computed physicochemical properties is provided below. Experimental data for properties such as melting and boiling points are not widely available in

public literature, which is common for specialized research chemicals.

Property	Value	Source(s)
IUPAC Name	1-methoxyisoquinolin-3-amine	-
CAS Number	80900-33-0	[2]
Molecular Formula	C ₁₀ H ₁₀ N ₂ O	[3]
Molecular Weight	174.20 g/mol	[3] [4]
Canonical SMILES	COC1=CC2=CC=CC=C2C(=N1)N	-
InChI Key	FZDXWASHIYIYQZ-UHFFFAOYSA-N	[3]

Structural Diagram

The fundamental structure of **1-methoxyisoquinolin-3-amine** is depicted below, illustrating the numbering of the isoquinoline ring system.


Caption: Structure of **1-methoxyisoquinolin-3-amine**.

Synthesis Strategies and Methodologies

The synthesis of specifically substituted isoquinolines like **1-methoxyisoquinolin-3-amine** requires careful regiochemical control. Direct functionalization of the pre-formed isoquinoline ring at the C3 position can be challenging.[\[5\]](#) Therefore, common strategies involve the cyclization of appropriately substituted precursors or the functionalization of a pre-existing isoquinoline with a suitable leaving group at the target position.

Conceptual Synthetic Workflow

A plausible and effective route involves a multi-step synthesis starting from a substituted benzonitrile, followed by cyclization and functional group interconversion. The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming the C-N bond at the C3 position with high efficiency and functional group tolerance.[\[5\]](#)

[Click to download full resolution via product page](#)

Caption: General workflow for synthesizing **1-methoxyisoquinolin-3-amine**.

Protocol: Palladium-Catalyzed Synthesis

This protocol outlines a representative Buchwald-Hartwig amination for the synthesis of the target compound from a 3-haloisoquinoline precursor.

Disclaimer: This is a generalized protocol. The specific choice of catalyst, ligand, base, solvent, and reaction temperature must be optimized for the specific substrate.

Step-by-Step Methodology:

- **Reaction Setup:** In an oven-dried Schlenk tube, combine 3-bromo-1-methoxyisoquinoline (1.0 eq.), a palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs_2CO_3 , 1.5 eq.).^[5]
- **Inert Atmosphere:** Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
- **Reagent Addition:** Through a septum, add an amine source (e.g., benzophenone imine as an ammonia surrogate, 1.2 eq.) followed by an anhydrous solvent (e.g., toluene or dioxane) via syringe.
- **Reaction:** Place the sealed tube in a pre-heated oil bath and stir at the optimized temperature (typically 80-110 °C).
- **Monitoring:** Monitor the reaction's progress periodically using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

- Purification: Concentrate the filtrate under reduced pressure. If an imine was used as the amine source, hydrolysis with aqueous acid is required to reveal the primary amine. Purify the crude product by column chromatography on silica gel to yield the final **1-methoxyisoquinolin-3-amine**.

Chemical Reactivity and Mechanistic Insights

The reactivity of **1-methoxyisoquinolin-3-amine** is dominated by the nucleophilic character of the primary amino group. The methoxy group and the aromatic rings also participate in characteristic reactions.

Caption: Primary sites of chemical reactivity.

Reactions at the Amino Group

The lone pair of electrons on the nitrogen of the primary amino group makes it a potent nucleophile and a key handle for derivatization.^[3]

- N-Alkylation and N-Acylation: The amine readily reacts with alkyl halides or acylating agents (e.g., acyl chlorides, anhydrides) in the presence of a base. These reactions form secondary/tertiary amines and amides, respectively. It is important to note that controlling the extent of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the starting primary amine, potentially leading to poly-alkylated products.^[3]
- Diazotization and Subsequent Transformations: As a primary aromatic amine, it can be converted into a diazonium salt using nitrous acid (generated *in situ* from NaNO_2 and a strong acid). This diazonium intermediate is highly versatile and can be displaced by a wide range of nucleophiles in reactions such as the Sandmeyer reaction (using copper(I) salts) to introduce halides, cyano, or hydroxyl groups.^[3]

Reactions of the Isoquinoline Ring System

The isoquinoline ring itself can undergo substitution reactions, although the positions of attack are heavily influenced by the existing substituents.

- Electrophilic Aromatic Substitution: The benzene portion of the isoquinoline is generally favored for electrophilic attack (e.g., nitration, halogenation). The positions are directed by

the fused pyridine ring and any substituents. Nucleophilic substitution reactions on the pyridine ring are also possible, typically at the C1 position, especially if a good leaving group is present.^[6] The electron-donating nature of the amino and methoxy groups will further activate the ring system towards electrophilic attack.

Spectroscopic Profile

A comprehensive spectroscopic analysis is essential for structural confirmation and purity assessment. While a dedicated public database of spectra for this specific molecule is limited, a predictive profile can be established based on its structural motifs and data from analogous compounds like 3-aminoisoquinoline.^[7]

Predicted Spectroscopic Data

Spectroscopy	Feature	Predicted Chemical Shift / Wavenumber	Assignment
¹ H NMR	Singlet	~4.0 ppm	OCH ₃ protons
Broad Singlet	~5.0 - 6.0 ppm	NH ₂ protons (exchangeable with D ₂ O)	
Multiplet	~7.0 - 8.5 ppm	Aromatic protons (on both rings)	
Singlet	~9.0 ppm	H1 proton (if present, depends on tautomer)	
¹³ C NMR	Aliphatic	~55 ppm	OCH ₃ carbon
Aromatic	~100 - 160 ppm	Isoquinoline ring carbons	
IR (Infrared)	N-H Stretch	3300-3500 cm ⁻¹ (two bands)	Primary amine
C-H Stretch	3000-3100 cm ⁻¹ (aromatic), 2850-2960 cm ⁻¹ (aliphatic)	Ar-H and OCH ₃	
C=C / C=N Stretch	1500-1650 cm ⁻¹	Aromatic ring vibrations	
C-O Stretch	1200-1275 cm ⁻¹ (aryl ether)	Ar-O-CH ₃	
Mass Spec (MS)	Molecular Ion (M ⁺)	m/z = 174.08	C ₁₀ H ₁₀ N ₂ O

Protocol: General Spectroscopic Characterization

Objective: To confirm the structure and purity of a synthesized batch of **1-methoxyisoquinolin-3-amine**.

Methodology:

- NMR Sample Preparation: Dissolve 5-10 mg of the purified solid in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[7]
- NMR Acquisition:
 - Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
 - Acquire a proton-decoupled ¹³C NMR spectrum. Longer acquisition times may be needed due to the low natural abundance of ¹³C.[7]
 - Process the spectra (Fourier transform, phase correction, baseline correction) and reference to the residual solvent peak.
- IR Spectroscopy (FTIR-ATR):
 - Record a background spectrum on a clean ATR crystal.
 - Place a small amount of the solid sample on the crystal, ensure good contact, and collect the sample spectrum over a range of 4000-400 cm⁻¹.[7]
- Mass Spectrometry:
 - Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
 - Analyze using an ESI (Electrospray Ionization) or CI (Chemical Ionization) source to observe the protonated molecular ion [M+H]⁺ at m/z 175.09.

Applications in Research and Drug Development

1-Methoxyisoquinolin-3-amine is not typically an end-product therapeutic but rather a high-value intermediate for building more complex molecules. Its utility stems from the strategic placement of its functional groups.

- Scaffold for Medicinal Chemistry: The isoquinoline framework is a core component of numerous pharmaceuticals with activities including anticancer, antimicrobial, and analgesic properties.[1][3] This compound provides a starting point for creating libraries of novel derivatives for high-throughput screening.

- Structure-Activity Relationship (SAR) Studies: The amino group serves as a versatile anchor point for attaching various side chains and pharmacophores. Researchers can systematically modify the molecule at this position to probe interactions with a biological target and optimize properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion).[3]
- Synthesis of Fused Heterocyclic Systems: The amine and the adjacent ring nitrogen can be used as reaction points to build additional fused rings, leading to complex polycyclic heteroaromatic systems with unique three-dimensional shapes for exploring novel biological space.[8]

Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for **1-methoxyisoquinolin-3-amine** is not readily available, the hazards can be inferred from related aromatic amines and heterocyclic compounds. All chemicals should be handled with appropriate precautions in a laboratory setting by trained personnel.

- Potential Hazards:
 - Acute Toxicity: Likely harmful if swallowed, inhaled, or absorbed through the skin.[9]
 - Irritation: Causes skin and serious eye irritation/damage.[9]
 - Sensitization: May cause an allergic skin reaction.[9]
 - Environmental: May be toxic to aquatic life.[9]
- Recommended Handling Procedures:
 - Work in a well-ventilated area, preferably within a chemical fume hood.[10]
 - Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]
 - Avoid breathing dust, fumes, or vapors.[9]
 - Wash hands thoroughly after handling.

- Storage:
 - Store in a tightly closed container.[10]
 - Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[11]

Conclusion

1-Methoxyisoquinolin-3-amine represents a strategically important building block for chemical synthesis and drug discovery. Its defined physicochemical properties and predictable reactivity, centered on its nucleophilic amino group, provide chemists with a reliable platform for molecular elaboration. A thorough understanding of its synthesis, handling, and spectroscopic characteristics, as outlined in this guide, is essential for leveraging its full potential in the development of novel, biologically active compounds.

References

- Johnson, F., & Nasutavicus, W. A. (1962). Journal of Organic Chemistry, 27, 3953. (Note: While this source discusses a related diamine, the synthetic principles are relevant.) [Link not available]
- CHEMTRON SUPPLY CORPORATION. (2015). Safety Data Sheet.
- Chemsynthesis. (n.d.). Isoquinolines database - synthesis, physical properties.
- Antkiewicz-Michaluk, L., et al. (2013). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. PubMed.
- Chemical Synthesis Database. (n.d.). 6,7,8-trimethoxy-N,N,1-trimethylisoquinolin-3-amine.
- PubChem. (n.d.). 1-Methoxyisoquinoline. National Institutes of Health.
- National Institutes of Health. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives.
- ResearchGate. (n.d.). 1 H--NMR spectrum (300 MHz, d 3--MeOD, 295 K) of the protected....
- PubChem. (n.d.). 1-Methylisoquinoline. National Institutes of Health.
- PrepChem.com. (n.d.). Synthesis of 8-amino-3-methylisoquinoline.
- PubChem. (n.d.). Isoquinolin-3-Amine. National Institutes of Health.
- Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds.
- MDPI. (n.d.). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity.

- Journal of the American Chemical Society. (1952). Synthesis of 3-Methyl Isoquinolines.
- PubChem. (n.d.). 3-Aminoquinoline. National Institutes of Health.
- ResearchGate. (2013). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application.
- Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.
- NIST. (n.d.). 1-Propanamine, 3-methoxy-. WebBook.
- Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
- Michigan State University. (n.d.). Amine Reactivity. Department of Chemistry.
- Springer. (2006). REACTION OF 1,2,3,4-TETRAHYDROISOQUINOLINE ENAMINES WITH QUINONES. Chemistry of Heterocyclic Compounds.
- PubChem. (n.d.). 6-Methoxy-8-quinolinamine. National Institutes of Health.
- YouTube. (2021). Reactions of Isoquinoline | TYBSc Chemistry. Chemistry Scholars.
- MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 2. 1-Methoxyisoquinolin-3-aMine | 80900-33-0 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. connectsci.au [connectsci.au]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. fishersci.com [fishersci.com]

- To cite this document: BenchChem. [Foreword: The Strategic Value of the Substituted Isoquinoline Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1611324#1-methoxyisoquinolin-3-amine-chemical-properties\]](https://www.benchchem.com/product/b1611324#1-methoxyisoquinolin-3-amine-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com